4-Phenylbut-3-yn-1-ol
CAS No.: 10229-11-5
Cat. No.: VC21231109
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10229-11-5 |
---|---|
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 4-phenylbut-3-yn-1-ol |
Standard InChI | InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 |
Standard InChI Key | IBHSROAJVVUWSC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C#CCCO |
Canonical SMILES | C1=CC=C(C=C1)C#CCCO |
Introduction
Chemical Identity and Structure
4-Phenylbut-3-yn-1-ol is an organic compound with distinct chemical identifiers that define its molecular identity. These identifiers are crucial for proper database cataloging and scientific referencing.
Chemical Identifiers
The compound's fundamental identifiers provide essential information about its chemical identity, as detailed in Table 1.
Identifier | Value |
---|---|
CAS Number | 10229-11-5 |
IUPAC Name | 4-phenylbut-3-yn-1-ol |
Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
Standard InChI | InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 |
InChIKey | IBHSROAJVVUWSC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C#CCCO |
The molecular structure of 4-phenylbut-3-yn-1-ol features a phenyl ring connected to a carbon-carbon triple bond (alkyne), which is further linked to an ethanol moiety. This arrangement gives the molecule its distinctive reactivity patterns, influenced by both the aromatic and alkyne functional groups .
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-phenylbut-3-yn-1-ol provides insights into its behavior in various chemical environments and potential applications.
Physical State and Appearance
4-Phenylbut-3-yn-1-ol exists as an orange oil at room temperature . This physical state facilitates its handling in laboratory settings and influences its solubility characteristics.
Spectroscopic Data
Spectroscopic analysis confirms the structural features of 4-phenylbut-3-yn-1-ol and provides valuable information for structure verification.
NMR Spectroscopy
1H NMR (400 MHz, CDCl3):
δ [ppm] = 1.79-1.95 (m, 1H, OH), 2.70 (t, J = 6.3 Hz, 2H, PhCCCH2CH2OH), 3.82 (t, J = 6.3 Hz, 2H, PhCCCH2CH2OH), 7.27-7.45 (m, 5H, phenyl) .
13C NMR (101 MHz, CDCl3):
δ [ppm] = 24.0 (1C, PhCCCH2CH2OH), 61.3 (1C, PhCCCH2CH2OH), 82.6 (1C, PhCCCH2CH2OH), 86.5 (1C, PhCCCH2CH2OH), 123.5 (1C, C-1 phenyl), 128.1, 128.4, 131.8 (5C, C-2 phenyl, C-3 phenyl, C-4 phenyl, C-5 phenyl and C-6 phenyl) .
Infrared Spectroscopy
IR spectrum (cm-1): 3364 (O-H), 3032 (=C-H), 2932, 2886 (C-H aliph.), 1678, 1597, 1489 (C=C arom.), 1443 (CH2 deform.), 1042 (C-OH) .
Computed Molecular Properties
Computational analysis provides additional insights into the molecular characteristics of 4-phenylbut-3-yn-1-ol, as shown in Table 2.
Property | Value |
---|---|
XLogP3 | 1.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 20.2 Ų |
Heavy Atom Count | 11 |
Complexity | 154 |
The XLogP3 value of 1.9 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties. This characteristic influences the compound's solubility profile and potential behavior in biological systems .
Synthesis Methods
Several synthetic approaches can be employed to prepare 4-phenylbut-3-yn-1-ol, with the Sonogashira cross-coupling reaction being the most commonly reported method.
Sonogashira Cross-Coupling Reaction
The synthesis of 4-phenylbut-3-yn-1-ol can be efficiently achieved through a Sonogashira cross-coupling reaction between iodobenzene and but-3-yn-1-ol. This palladium-catalyzed reaction is effective for forming carbon-carbon bonds between terminal alkynes and aryl halides .
Reaction Conditions
The Sonogashira coupling requires specific conditions for optimal yield:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine
-
Atmosphere: Inert (N2)
-
Temperature: Reflux
Detailed Synthesis Procedure
A detailed procedure for the synthesis of 4-phenylbut-3-yn-1-ol is as follows:
-
Iodobenzene (1.83 mmol, 1 eq) is dissolved under N2 atmosphere in triethylamine (20 mL).
-
CuI (0.04 mmol, 0.02 eq), Pd(PPh3)4 (0.05 mmol, 0.03 eq), and but-3-yn-1-ol (2.71 mmol, 1.48 eq) are added.
-
The solution is heated to reflux for 16 hours.
-
After reaction completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (cyclohexane:ethyl acetate = 2:1).
-
The product is obtained as an orange oil with a reported yield of 100% .
Applications and Research Significance
The unique structural features of 4-phenylbut-3-yn-1-ol make it valuable for various applications in organic synthesis and potential biological research.
Synthetic Applications
As a bifunctional molecule containing both alkyne and hydroxyl groups, 4-phenylbut-3-yn-1-ol serves as a versatile building block in organic synthesis. The compound's functional groups can participate in numerous transformations:
-
The alkyne moiety can undergo hydrogenation, cycloaddition reactions, hydration, or oxidative cleavage.
-
The hydroxyl group can be oxidized, converted to leaving groups for substitution reactions, or participate in esterification or etherification reactions.
These transformations make 4-phenylbut-3-yn-1-ol valuable in the synthesis of more complex molecular architectures.
Comparison with Related Compounds
Understanding the relationships between 4-phenylbut-3-yn-1-ol and structurally similar compounds provides insights into its distinctive properties and reactivity patterns.
Structural Analogs
Several compounds bear structural similarities to 4-phenylbut-3-yn-1-ol:
-
1-Phenylbut-3-en-1-ol (C10H12O, MW: 148.20 g/mol): Contains a phenyl group and a hydroxyl group, but features a carbon-carbon double bond instead of a triple bond .
-
1-(4-Chlorophenyl)-4-(4-nitrophenyl)but-3-yn-1-ol: A more complex derivative featuring chloro and nitro substituents on the aromatic rings .
The presence of different functional groups and substituents in these analogs results in distinct physical, chemical, and potentially biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume